REACTION_CXSMILES
|
[C:1]([CH:4]([C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)[CH:5]([CH3:9])[CH2:6][C:7]#[N:8])(=O)[CH3:2].C([OH:18])C>>[CH3:9][CH:5]1[C:4]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[C:1]([CH3:2])[NH:8][C:7](=[O:18])[CH2:6]1
|
Name
|
4-acetyl-3-methyl-4-(4-pyridinyl)butanenitrile
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(CC#N)C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The same compound was prepared by the following procedure
|
Type
|
CUSTOM
|
Details
|
was bubbled hydrogen chloride gas at ambient temperature with no cooling
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
WAIT
|
Details
|
to stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a small amount of water
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate solution was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the solid, 5.4 g, was collected
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
the combined material was recrystallized from about 250 ml of acetonitrile
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(NC(=C1C1=CC=NC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |